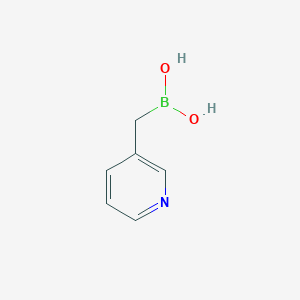
B-(3-pyridinylmethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(3-pyridinylmethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridinylmethyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-pyridinylmethyl)boronic acid typically involves the reaction of 3-pyridinylmethyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 3-pyridinylmethyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: B-(3-pyridinylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted boronic acid derivatives.
Applications De Recherche Scientifique
B-(3-pyridinylmethyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of B-(3-pyridinylmethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group can interact with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex . This interaction can inhibit the enzyme’s activity and is the basis for its use in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyridinylmethyl group.
2-Pyridinylboronic acid: Contains a pyridinyl group directly attached to the boronic acid.
4-Pyridinylboronic acid: Similar to 2-pyridinylboronic acid but with the boronic acid group in the para position.
Uniqueness: B-(3-pyridinylmethyl)boronic acid is unique due to the presence of the pyridinylmethyl group, which can enhance its reactivity and binding affinity in certain reactions compared to other boronic acids. This structural feature makes it particularly useful in applications where specific interactions with biological molecules or selective reactivity in organic synthesis are required .
Propriétés
Formule moléculaire |
C6H8BNO2 |
|---|---|
Poids moléculaire |
136.95 g/mol |
Nom IUPAC |
pyridin-3-ylmethylboronic acid |
InChI |
InChI=1S/C6H8BNO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5,9-10H,4H2 |
Clé InChI |
ASVALCMWSFOYPS-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CN=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


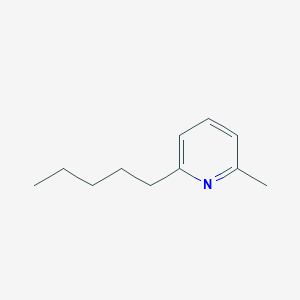

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)


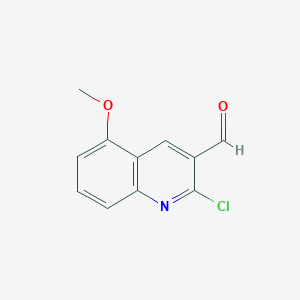
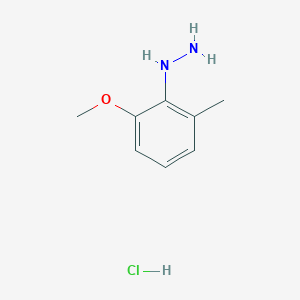
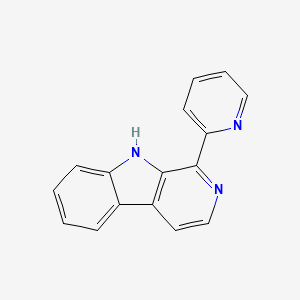
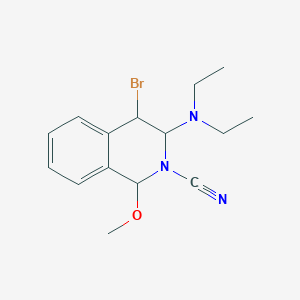
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
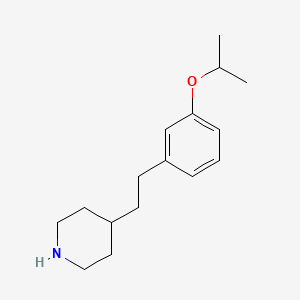
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
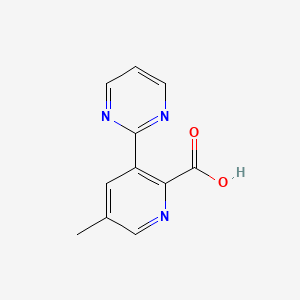
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)
